((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol
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Overview
Description
((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl ring substituted with a benzyloxy methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Benzyloxy Methylation:
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through the reaction of the benzyloxy methylated cyclopropyl compound with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and reaction conditions can further streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, thiols, amines.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: A stereoisomer with similar structural features but different stereochemistry.
((1S,2S)-2-((Methoxy)methyl)cyclopropyl)methanol: A compound with a methoxy group instead of a benzyloxy group.
((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness: ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol is unique due to its specific stereochemistry and the presence of both benzyloxy and hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-7-11-6-12(11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASXPPLOQNMOY-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1COCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1COCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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